molecular formula C11H15NO3S B14817863 N-(4-(Cyclopropylmethyl)-2-hydroxyphenyl)methanesulfonamide

N-(4-(Cyclopropylmethyl)-2-hydroxyphenyl)methanesulfonamide

Cat. No.: B14817863
M. Wt: 241.31 g/mol
InChI Key: GDTOZZNRTYHHJK-UHFFFAOYSA-N
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Description

N-(4-(Cyclopropylmethyl)-2-hydroxyphenyl)methanesulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group (SO2) connected to an amine group (NH2). This compound is notable for its unique structure, which includes a cyclopropylmethyl group and a hydroxyphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Cyclopropylmethyl)-2-hydroxyphenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method includes the reaction of methanesulfonyl chloride with 4-(cyclopropylmethyl)-2-hydroxyaniline in the presence of a base such as pyridine to absorb the hydrochloric acid generated during the reaction . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Cyclopropylmethyl)-2-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The sulfonamide group can be reduced to form sulfinamides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Sulfinamides and other reduced sulfur compounds.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(4-(Cyclopropylmethyl)-2-hydroxyphenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(Cyclopropylmethyl)-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The hydroxyphenyl group may also contribute to its activity by forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with a similar mechanism of action.

    Sulfamethoxazole: A widely used antibiotic with a sulfonamide group.

    Ampiroxicam: A sultam with anti-inflammatory properties.

Uniqueness

N-(4-(Cyclopropylmethyl)-2-hydroxyphenyl)methanesulfonamide is unique due to its cyclopropylmethyl and hydroxyphenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic applications compared to other sulfonamides.

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

N-[4-(cyclopropylmethyl)-2-hydroxyphenyl]methanesulfonamide

InChI

InChI=1S/C11H15NO3S/c1-16(14,15)12-10-5-4-9(7-11(10)13)6-8-2-3-8/h4-5,7-8,12-13H,2-3,6H2,1H3

InChI Key

GDTOZZNRTYHHJK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)CC2CC2)O

Origin of Product

United States

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